DH-Thymine
Description
DH-Thymine (Dihydrothymine) is a pyrimidine derivative formed via the reduction of thymine, a key step in the pyrimidine degradation pathway. Unlike thymine, which is aromatic and planar, this compound features a saturated six-membered ring due to the addition of two hydrogen atoms . This structural modification alters its biochemical behavior, rendering it non-aromatic and more flexible. This compound is primarily involved in nucleotide catabolism, serving as an intermediate in the conversion of thymine to β-ureidoisobutyric acid, which is further metabolized in the urea cycle .
Properties
CAS No. |
146369-86-0 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |
InChI Key |
PRFLUBYDILYLCA-VEDVMXKPSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Isomeric SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Synonyms |
3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thymine vs. DH-Thymine
- Structural Differences : Thymine (5-methyluracil) has an unsaturated pyrimidine ring, enabling π-π stacking in DNA. This compound’s saturated ring disrupts this property, reducing its ability to intercalate into DNA .
- Metabolic Roles : Thymine is incorporated into DNA via thymidine, while this compound participates in degradation pathways, preventing toxic accumulation of pyrimidines.
- Stability : this compound’s saturated structure confers greater resistance to UV-induced damage compared to thymine, which is prone to dimerization .
Thymidine vs. This compound
- Functional Divergence: Thymidine (deoxyribose + thymine) is a DNA precursor, whereas this compound lacks the sugar moiety and cannot participate in nucleic acid synthesis. Radiolabeled thymidine (e.g., [³H]-Thymidine) is widely used to study DNA replication, a role this compound cannot fulfill due to its catabolic function .
- Pharmacokinetics : Thymidine derivatives are often used in antiviral therapies (e.g., AZT), while this compound’s applications focus on metabolic pathway modulation .
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structural Contrast : Diphenylamine derivatives, such as tofenamic acid (a NSAID), feature two benzene rings linked by an amine group, differing markedly from this compound’s pyrimidine backbone .
- Biological Activity : Tofenamic acid inhibits cyclooxygenase (COX) enzymes, while this compound interacts with dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism .
Comparative Data Table
| Property | This compound | Thymine | Thymidine | Tofenamic Acid |
|---|---|---|---|---|
| Molecular Formula | C₅H₈N₂O₂ | C₅H₆N₂O₂ | C₁₀H₁₄N₂O₅ | C₁₆H₁₄ClNO₂ |
| Ring Saturation | Saturated | Unsaturated | Unsaturated | Aromatic (benzene) |
| Primary Role | Catabolic metabolite | DNA base | DNA precursor | COX inhibition |
| Key Enzyme Interaction | DPD | DNA polymerase | Thymidine kinase | Cyclooxygenase |
| Therapeutic Use | Metabolic research | Anticancer agents | Antiviral therapies | Anti-inflammatory |
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